Cas no 2034429-81-5 ((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone)
(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone Chemical and Physical Properties
Names and Identifiers
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- AKOS025316599
- (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- 2034429-81-5
- 4-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-2-phenyl-2H-1,2,3-triazole
- [3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(2-phenyltriazol-4-yl)methanone
- F6471-9212
-
- Inchi: 1S/C16H16N6O3S/c1-20-8-7-17-16(20)26(24,25)13-10-21(11-13)15(23)14-9-18-22(19-14)12-5-3-2-4-6-12/h2-9,13H,10-11H2,1H3
- InChI Key: JTUXDGFNRQKZPE-UHFFFAOYSA-N
- SMILES: S(C1=NC=CN1C)(C1CN(C(C2C=NN(C3C=CC=CC=3)N=2)=O)C1)(=O)=O
Computed Properties
- Exact Mass: 372.10045957g/mol
- Monoisotopic Mass: 372.10045957g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 626
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 111Ų
(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone Pricemore >>
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| Life Chemicals | F6471-9212-2μmol |
4-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-2-phenyl-2H-1,2,3-triazole |
2034429-81-5 | 90%+ | 2μl |
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| Life Chemicals | F6471-9212-5μmol |
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2034429-81-5 | 90%+ | 10μl |
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| Life Chemicals | F6471-9212-20μmol |
4-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-2-phenyl-2H-1,2,3-triazole |
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| Life Chemicals | F6471-9212-2mg |
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2034429-81-5 | 90%+ | 3mg |
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| Life Chemicals | F6471-9212-4mg |
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2034429-81-5 | 90%+ | 4mg |
$66.0 | 2023-07-05 | |
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4-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-2-phenyl-2H-1,2,3-triazole |
2034429-81-5 | 90%+ | 5mg |
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2034429-81-5 | 90%+ | 10mg |
$79.0 | 2023-07-05 |
(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
Comprehensive Analysis of (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone (CAS No. 2034429-81-5)
The compound (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone, with the CAS number 2034429-81-5, represents a sophisticated small molecule with significant potential in pharmaceutical and biochemical research. Its intricate structure combines a 1-methyl-1H-imidazole core linked to an azetidine ring via a sulfonyl group, further conjugated with a 2-phenyl-1,2,3-triazole moiety. This unique architecture positions it as a promising candidate for drug discovery, particularly in targeting protein-protein interactions and enzyme modulation.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds like this molecule, especially those containing imidazole and triazole rings. These structural motifs are frequently explored in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. The presence of both sulfonyl and methanone functional groups enhances its binding affinity to biological targets, making it a subject of interest in high-throughput screening campaigns.
From a synthetic chemistry perspective, the preparation of CAS 2034429-81-5 involves multi-step organic transformations, including sulfonylation and click chemistry reactions. Researchers often employ microwave-assisted synthesis to optimize yield and purity, reflecting modern trends in green chemistry practices. The compound's logP and polar surface area suggest favorable drug-like properties, aligning with current industry focus on Lipinski's Rule of Five compliance for oral bioavailability.
In computational drug design, this molecule's 3D pharmacophore features have drawn attention for virtual screening applications. Its azetidine-triazole scaffold shows structural similarity to several clinical-stage compounds targeting G protein-coupled receptors (GPCRs), a hot topic in precision medicine development. The phenyl-triazole segment particularly resembles fragments used in PROTAC (Proteolysis Targeting Chimeras) technology, an emerging paradigm in targeted protein degradation therapeutics.
The analytical characterization of 2034429-81-5 typically involves advanced techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR spectroscopy. Recent publications have demonstrated its stability under physiological pH conditions, an important consideration for preclinical development. Its solubility profile in various pharmaceutical excipients makes it suitable for formulation studies, addressing common challenges in drug delivery optimization.
From a commercial perspective, the growing demand for specialty chemicals in drug discovery has increased interest in this compound. Several contract research organizations now include it in their building block libraries, catering to pharmaceutical companies engaged in fragment-based drug discovery. The patent landscape shows increasing activity around similar structures, particularly for applications in immuno-oncology and neurodegenerative disease research.
Environmental and safety assessments of (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone indicate it complies with standard laboratory handling protocols. Proper storage conditions typically recommend protection from moisture at controlled temperatures, following Good Laboratory Practice (GLP) guidelines. Its ecotoxicological profile appears favorable based on predictive modeling, though complete ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies remain ongoing in academic circles.
Future research directions for this compound likely focus on expanding its structure-activity relationship (SAR) data through systematic derivatization. The scientific community particularly anticipates exploration of its potential as a covalent inhibitor scaffold, given the reactive potential of its sulfonylazetidine moiety. Such investigations would contribute valuable knowledge to the growing field of rational drug design and chemical biology tool development.
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